![molecular formula C20H24N2O2 B2445984 1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2319634-73-4](/img/structure/B2445984.png)
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is a synthetic compound that has been studied for its potential applications in various scientific research fields. The compound is also known as NSC745887 and has been synthesized using various methods. 5]nonan-1-yl)urea.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. The compound has been found to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression. The compound has also been found to inhibit the activity of protein kinases, which are enzymes that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been found to have various biochemical and physiological effects. Studies have shown that the compound can induce apoptosis in cancer cells, which is a process of programmed cell death. The compound has also been found to inhibit the growth and proliferation of cancer cells. In addition, the compound has been found to have anti-inflammatory and analgesic properties.
Advantages and Limitations for Lab Experiments
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several advantages for lab experiments. The compound is easy to synthesize and can be obtained in good yields. The compound is also stable and can be stored for long periods of time. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of 1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea. One direction is to study the compound's potential applications in the treatment of neurodegenerative diseases. Another direction is to study the compound's potential applications in the treatment of inflammation and pain. In addition, future studies could focus on elucidating the compound's mechanism of action and identifying its molecular targets.
Synthesis Methods
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been synthesized using various methods. One of the methods involves the reaction of 1-naphthalenemethanamine with 7-oxaspiro[3.5]nonane-1,3-dione in the presence of triethylamine and acetic anhydride. The reaction yields the desired compound in good yields. Other methods involve the reaction of 1-naphthalenemethanamine with isocyanates and carbodiimides.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been studied for its potential applications in various scientific research fields. The compound has been found to have anticancer properties and has been studied as a potential anticancer drug. It has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. The compound has also been studied for its potential applications in the treatment of inflammation and pain.
properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(22-18-8-9-20(18)10-12-24-13-11-20)21-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJRDCSVLXQTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)NCC3=CC=CC4=CC=CC=C43)CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

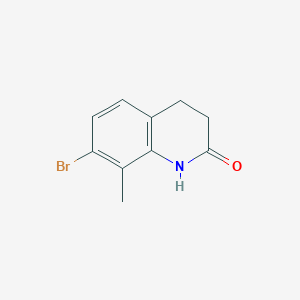
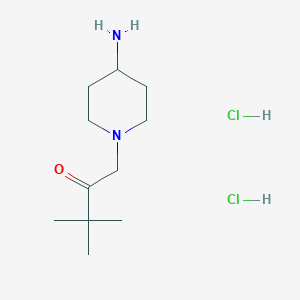
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)
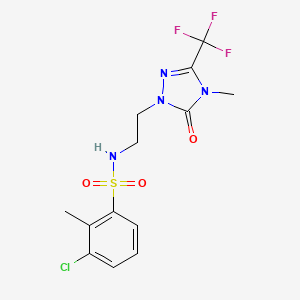
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
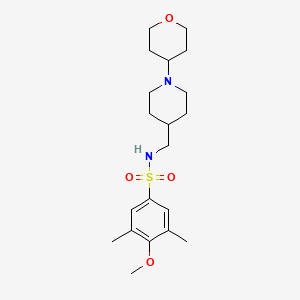
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
![3-[(3-Methylphenoxy)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2445915.png)

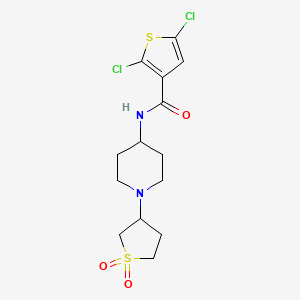
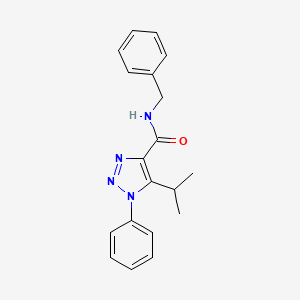
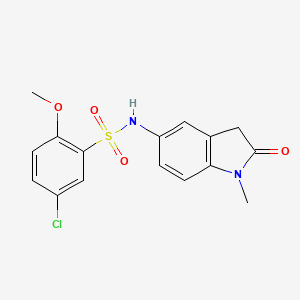

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide](/img/structure/B2445924.png)